molecular formula C12H17ClFN B2704898 2-Cyclobutyl-1-(4-fluorophenyl)ethanamine hydrochloride CAS No. 2197055-26-6

2-Cyclobutyl-1-(4-fluorophenyl)ethanamine hydrochloride

Cat. No.: B2704898
CAS No.: 2197055-26-6
M. Wt: 229.72
InChI Key: DWGJKVIREDDGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclobutyl-1-(4-fluorophenyl)ethanamine hydrochloride is a chemical compound with a molecular formula of C12H17ClFN. It is known for its unique structure, which includes a cyclobutyl ring and a fluorophenyl group.

Preparation Methods

The synthesis of 2-Cyclobutyl-1-(4-fluorophenyl)ethanamine hydrochloride typically involves several steps. One common method includes the reaction of cyclobutylamine with 4-fluorobenzaldehyde under specific conditions to form an intermediate product. This intermediate is then reduced to yield the desired ethanamine derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Cyclobutyl-1-(4-fluorophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.

Scientific Research Applications

2-Cyclobutyl-1-(4-fluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-1-(4-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

2-Cyclobutyl-1-(4-fluorophenyl)ethanamine hydrochloride can be compared to other similar compounds, such as:

    2-Cyclobutyl-1-(3-fluorophenyl)ethanamine hydrochloride: This compound has a similar structure but with the fluorine atom positioned differently on the phenyl ring.

    2-Cyclobutyl-1-(4-chlorophenyl)ethanamine hydrochloride:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-cyclobutyl-1-(4-fluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-11-6-4-10(5-7-11)12(14)8-9-2-1-3-9;/h4-7,9,12H,1-3,8,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGJKVIREDDGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC(C2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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